3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with chlorine, fluorine, and a sulfonamide group, along with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the chlorination and fluorination of benzene to introduce the respective halogens
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can be performed on the halogenated benzene ring.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonyl chlorides
Reduction: Reduced benzene derivatives
Substitution: Substituted benzene derivatives
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Its structural similarity to other biologically active compounds makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
4-Chloro-3-methylbenzene-1-sulfonamide
3-Fluoro-4-methylbenzene-1-sulfonamide
2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Uniqueness: 3-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide is unique due to its specific arrangement of halogens and the sulfonamide group. This arrangement can lead to different reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRSLDBKKMAFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.